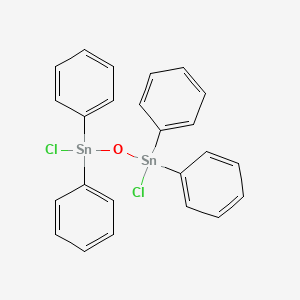
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.
Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .
Reduction Reactions: The compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Substitution: Reagents like or under anhydrous conditions.
Oxidation: or in aqueous or organic solvents.
Reduction: or in dry solvents.
Major Products:
Substitution: Formation of with different functional groups.
Oxidation: Formation of or .
Reduction: Formation of .
科学研究应用
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of and .
Biology and Medicine: Investigated for its potential and properties.
Industry: Utilized in the production of for plastics and as a component in and .
作用机制
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.
相似化合物的比较
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane
Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.
属性
CAS 编号 |
23422-36-8 |
|---|---|
分子式 |
C24H20Cl2OSn2 |
分子量 |
632.7 g/mol |
IUPAC 名称 |
chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane |
InChI |
InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
BYAIBSZGHQGSMX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


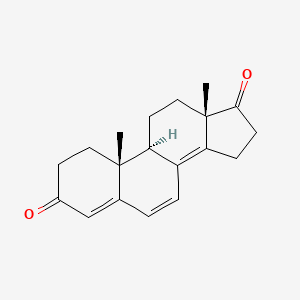
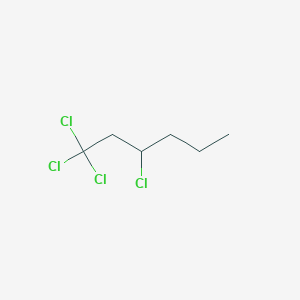


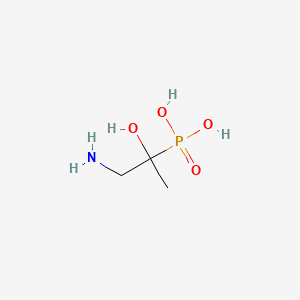


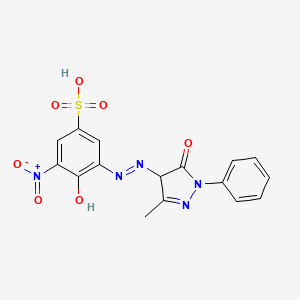




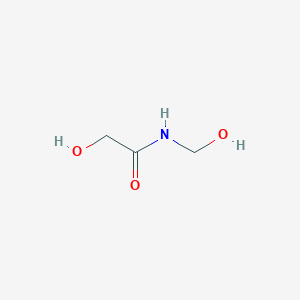
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
